Ethyl 4-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate moiety and a thiazine derivative. The compound has the molecular formula and a molecular weight of approximately 439.5 g/mol. Its structural components suggest potential biological activity, particularly in medicinal chemistry.
The reactivity of ethyl 4-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate can be explored through various chemical transformations. Common reactions may include:
Preliminary studies suggest that ethyl 4-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate exhibits significant biological activities, potentially including:
The synthesis of ethyl 4-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate typically involves multiple synthetic steps:
Ethyl 4-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate has potential applications in:
Interaction studies are crucial for understanding the mechanism of action of ethyl 4-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate. These studies may involve:
Several compounds share structural similarities with ethyl 4-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate. Here are some notable examples:
Ethyl 4-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-y]}carbonyl)amino]benzoate is unique due to its specific combination of a thiazine structure with an aromatic benzoate moiety. This combination may enhance its binding affinity to biological targets compared to other similar compounds. Its potential dual action against microbial infections and cancer makes it a promising candidate for further research and development.
The compound’s systematic IUPAC name, ethyl 4-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate, delineates its multicomponent structure:
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₁N₃O₄S |
Molecular Weight | 411.5 g/mol |
Hydrogen Bond Donors | 2 (amide NH, aniline NH) |
Hydrogen Bond Acceptors | 6 (ester O, carbonyl O, thiazinone O, amide O) |
The ethyl benzoate group enhances lipophilicity (predicted LogP ≈ 2.8), while the thiazinane ring’s polarity facilitates hydrogen bonding.
No experimental crystallographic data for this specific compound is available in non-restricted sources. However, studies on analogous thiazinane derivatives reveal:
Parameter | Value (Å/°) |
---|---|
S1–C2 bond length | 1.82 Å |
N3–C4 bond length | 1.47 Å |
C4=O bond length | 1.22 Å |
Dihedral angle (C6–N7–C8–O9) | 178.3° (planar amide) |
Predicted ¹H NMR signals (δ, ppm, DMSO-d₆):
Band (cm⁻¹) | Assignment |
---|---|
1720–1740 | Ester C=O stretch |
1685–1700 | Amide C=O stretch |
1640–1660 | Thiazinone C=O stretch |
3300–3350 | N-H stretch (amide, aniline) |